Nafadotride

Dopamine D3 Receptor Receptor Binding Selectivity

Choose Nafadotride for its unmatched scaffold-specific pharmacology. Unlike GR 103,691 or U 99194A, its benzamide core and stereoselective binding (Ki 0.3–0.52 nM) ensure clean D3 receptor profiling. The wide 100-fold dose window (locomotor stimulation at 1 mg/kg vs. catalepsy at >100 mg/kg) enables precise D3 vs. D2 dissection without D2 occupancy confounds. This tool is essential for D1/D3 interaction and antipsychotic-model studies. Standard B2B shipping; for R&D only.

Molecular Formula C22H27N3O2
Molecular Weight 365.5 g/mol
CAS No. 149649-22-9
Cat. No. B131982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNafadotride
CAS149649-22-9
SynonymsN-(((2s)-1-butylpyrrolidin-2-yl)methyl)-4-cyano-1-methoxy-2-naphthamide
N-((n-butyl-2-pyrrolidinyl)methyl)-1-methoxy-4-cyanonaphthalene-2-carboxamide
nafadotride
Molecular FormulaC22H27N3O2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC
InChIInChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26)
InChIKeyIDZASIQMRGPBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nafadotride (CAS 149649-22-9) Procurement Guide: A Benzamide D3 Dopamine Receptor Antagonist


Nafadotride (CAS 149649-22-9) is a naphthalene-2-carboxamide derivative classified as a competitive, preferential dopamine D3 receptor antagonist [1]. It exhibits stereoselective binding, with the levoisomer (l-nafadotride) demonstrating sub-nanomolar affinity (Ki = 0.3–0.52 nM) at human cloned D3 receptors [2]. Its benzamide scaffold distinguishes it chemically from other D3 antagonist classes, such as arylpiperazines (e.g., GR 103,691), benzofuranes (e.g., (+)-S 14297), and aminoindanes (e.g., U 99194) [3].

Why Nafadotride Cannot Be Simply Substituted by Other D3 Antagonists


Substituting nafadotride with another D3 antagonist—even those with superior D3/D2 selectivity ratios—is scientifically unsound due to fundamental differences in chemical scaffold, off-target profiles, and in vivo behavioral signatures. GR 103,691 (>100-fold D3/D2 selectivity) demonstrates high affinity for 5-HT1A (5.8 nM) and α1-adrenoceptors (12.6 nM), complicating behavioral interpretation [1]. U 99194A (25-fold selectivity) produces a distinct stimulatory 'ethogram' absent with nafadotride and GR 103,691 [2]. Unlike (+)-S 14297 and GR 103,691, which lack cataleptogenic effects, nafadotride induces catalepsy and prolactin secretion at higher doses—a critical distinction for neuroleptic activity modeling [1]. These divergences render generic D3 antagonist substitution inappropriate for rigorous experimental design.

Nafadotride Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Binding Affinity and D3/D2 Selectivity Ratio vs. GR 103,691 and Haloperidol

Nafadotride exhibits high D3 affinity (Ki = 0.5 nM) comparable to GR 103,691 (0.4 nM), but its D3/D2 selectivity ratio (9-fold) is markedly lower than GR 103,691 (60-fold) and higher than haloperidol (0.2-fold) [1]. This positions nafadotride as a preferential, not highly selective, D3 antagonist. Its benzamide scaffold distinguishes it from the arylpiperazine GR 103,691, which shows significant 5-HT1A (5.8 nM) and α1-adrenoceptor (12.6 nM) affinities not reported for nafadotride [1].

Dopamine D3 Receptor Receptor Binding Selectivity

Functional Antagonism Potency: pA2 Comparison at D3 vs. D2 Receptors

In NG-108-15 cells expressing human D3 receptors, l-nafadotride competitively antagonizes quinpirole-induced [³H]thymidine incorporation with a pA2 of 9.6 (Ki ~0.25 nM). In D2-expressing CHO cells, pA2 is 8.6 (11-fold lower potency) [1]. This functional D3/D2 potency ratio (11-fold) aligns with binding selectivity, confirming it as a pure, competitive antagonist devoid of intrinsic activity [1]. The dextroisomer shows 20-fold lower D3 affinity and only 2-fold selectivity [1].

Functional Assay Mitogenesis Competitive Antagonism

In Vivo Behavioral Differentiation: Locomotor Stimulation vs. Catalepsy Dose Window

Nafadotride exhibits a biphasic behavioral profile. At low doses (0.1–1 mg/kg), it increases spontaneous locomotion in habituated rats without elevating striatal HVA levels, distinguishing it from haloperidol which reduces locomotion [1]. This stimulant effect aligns with D3 receptor blockade disinhibiting D1/D2-mediated behaviors [2]. At high doses (1–100 mg/kg), nafadotride induces catalepsy and antagonizes apomorphine-induced climbing, resembling haloperidol [1]. The 100-fold dose separation between locomotor stimulation and catalepsy contrasts with haloperidol, where cataleptic and motor-suppressant doses overlap [1].

Behavioral Pharmacology Locomotor Activity Catalepsy

Ethological Profile Divergence vs. U 99194A and GR 103,691

In an ethologically based approach, nafadotride (0.025–1.6 mg/kg) and GR 103,691 (0.008–1.0 mg/kg) did not influence any element of spontaneous behavior in rats. Conversely, U 99194A (1.67–45 mg/kg) dose-dependently stimulated sniffing, locomotion, chewing, eating, and rearing, and reduced grooming [1]. This divergence occurred despite nafadotride's 10-fold, U 99194A's 25-fold, and GR 103,691's >100-fold D3/D2 selectivities, indicating that selectivity ratio does not predict behavioral signature [1].

Ethopharmacology Behavioral Screening Mechanism of Action

Optimal Research Applications for Nafadotride Based on Quantitative Evidence


Investigating the Biphasic Nature of Dopamine D3 Antagonism in Vivo

Nafadotride's unique dose-response profile—low-dose locomotor stimulation without D2 occupancy markers, high-dose catalepsy akin to typical antipsychotics—enables dissection of D3-mediated behavioral effects vs. D2-mediated extrapyramidal side effects [1]. The 100-fold window between stimulant and cataleptic doses provides a defined experimental range for probing D3-specific pharmacology in intact animals.

Comparative Pharmacological Studies of D3 Antagonist Scaffold Classes

As a representative benzamide D3 antagonist, nafadotride serves as a critical comparator to arylpiperazines (GR 103,691), aminoindanes (U 99194A), and benzofuranes ((+)-S 14297). Direct binding data (Ki D3: 0.5 nM vs. GR 103,691 0.4 nM; D2/D3 ratio: 9 vs. 60) and functional pA2 values (9.6 at D3, 8.6 at D2) provide quantitative benchmarks for scaffold-based SAR studies [2].

Neurochemical Imaging Studies of D3 Receptor Occupancy

The availability of a behaviorally active dose (1 mg/kg) that is 10-fold lower than doses causing significant D2 occupancy, as established by local cerebral glucose utilization studies [3], makes nafadotride suitable for in vivo occupancy studies using autoradiography or PET imaging to map D3 receptor distribution and functional neuroanatomy in limbic brain regions.

Differentiating D1 vs. D2/D3 Contributions to Behavioral Sensitization

Nafadotride's ability to potentiate D1 agonist (SKF 38393)-induced grooming and D1/D2 agonist (apomorphine)-induced stereotypy, without antagonizing D2-mediated quinpirole effects, provides a specific tool for investigating D3 receptor blockade's modulatory influence on D1 receptor function [4]. This is valuable for studies of psychostimulant sensitization and neuroplasticity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nafadotride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.